molecular formula C23H17BrClN3O4 B11102204 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate

3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate

Cat. No.: B11102204
M. Wt: 514.8 g/mol
InChI Key: WRLWSSBEQPAHLO-UVHMKAGCSA-N
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Description

3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate is a complex organic compound that features both aromatic and heteroaromatic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorobenzoyl and bromobenzoate moieties, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazide.

    Acylation: The hydrazide is then acylated with 2-bromoacetyl chloride to yield the corresponding acyl hydrazone.

    Condensation Reaction: The acyl hydrazone is further reacted with 3-formylphenyl 3-bromobenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It can be used as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydrazone moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[((E)-2-{2-[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 3-[((E)-2-{2-[(2-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chlorobenzoyl and bromobenzoate groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[3-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c24-18-5-2-4-17(12-18)23(31)32-20-6-1-3-15(11-20)13-27-28-21(29)14-26-22(30)16-7-9-19(25)10-8-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

WRLWSSBEQPAHLO-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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